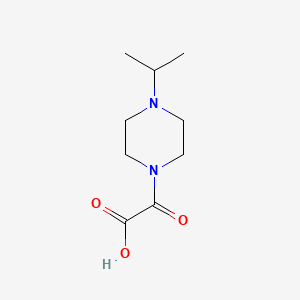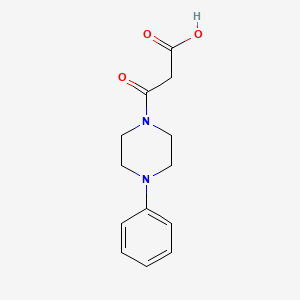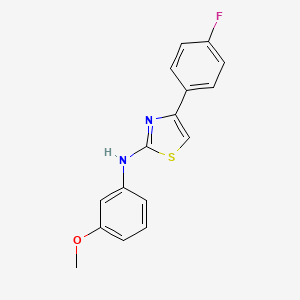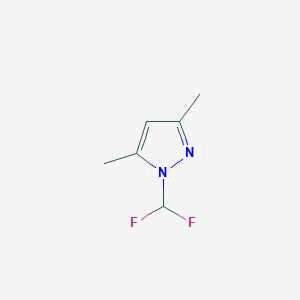
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a diazinane ring and a methoxyphenyl group. It is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : The compound “1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” was synthesized .
- Method : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
- Field : Biochemical Engineering
- Application : The compound “(S)-1-(4-Methoxyphenyl) Ethanol” was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
- Method : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
- Results : (S)-1-(4-methoxyphenyl) ethanol was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .
Synthesis and Structure Determination
Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
Photolysis Study
- Field : Organic Chemistry
- Application : The compound “1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” was synthesized .
- Method : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
- Field : Biochemical Engineering
- Application : The compound “(S)-1-(4-Methoxyphenyl) Ethanol” was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
- Method : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
- Results : (S)-1-(4-methoxyphenyl) ethanol was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .
- Field : Organic Chemistry
- Application : The compound “1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)” was synthesized .
- Method : A reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 hours .
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
Synthesis of 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)
- Field : Organic Chemistry
- Application : The compound “1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” was synthesized .
- Method : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
- Field : Biochemical Engineering
- Application : The compound “(S)-1-(4-Methoxyphenyl) Ethanol” was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
- Method : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
- Results : (S)-1-(4-methoxyphenyl) ethanol was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .
- Field : Organic Chemistry
- Application : The compound “1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)” was synthesized .
- Method : A reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 hours .
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol
Synthesis of 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJAOVFTGBDSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366851 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
69457-35-8 |
Source


|
| Record name | 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-oxo-3-[4-(4-propan-2-ylphenyl)piperazin-1-yl]propanoic Acid](/img/structure/B1363842.png)

![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)

![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)